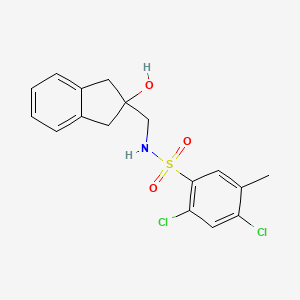
2,4-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H17Cl2NO3S and its molecular weight is 386.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,4-Dichloro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological mechanisms, efficacy, and applications based on available research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring with dichloro and methyl substitutions. The unique structure includes a hydroxy-dihydroindenylmethyl moiety that enhances its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H16Cl2N2O3S |
| Molecular Weight | 383.28 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily revolves around its interaction with specific cellular targets. Research indicates that it acts as an inhibitor of volume-sensitive anion channels (VSAC), which are crucial for maintaining cell volume and ion homeostasis.
| Target | Action Type | Effect on Cells |
|---|---|---|
| Volume-sensitive anion channel (VSAC) | Inhibition | Disruption of ion homeostasis |
The inhibition of VSAC can lead to altered cell signaling pathways, potentially resulting in apoptosis or necrosis depending on the cell type involved.
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Properties
Research has shown that this compound displays antiproliferative effects on cancer cell lines. The mechanism involves the inhibition of topoisomerase II, which is critical for DNA replication and repair.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens.
- Anticancer Activity : In a study involving human breast cancer cells (MCF-7), the compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment.
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent in various fields:
- Chemotherapy Adjuvant : The compound has been investigated as an adjuvant in chemotherapy regimens due to its ability to enhance the cytotoxic effects of established chemotherapeutic agents.
- Novel Drug Development : Ongoing research aims to modify the structure to improve selectivity and reduce side effects while maintaining its biological activity.
特性
IUPAC Name |
2,4-dichloro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3S/c1-11-6-16(15(19)7-14(11)18)24(22,23)20-10-17(21)8-12-4-2-3-5-13(12)9-17/h2-7,20-21H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOSFDWTMPALTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














